molecular formula C8H6ClNS B8671595 2-(Chloromethyl)thieno[3,2-b]pyridine

2-(Chloromethyl)thieno[3,2-b]pyridine

Cat. No. B8671595
M. Wt: 183.66 g/mol
InChI Key: YVECTFRPHLELMG-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of thieno[3,2-b]pyridin-2-ylmethanol (C-4) (17 mg, 0.1 mmol) in anhydrous dichloromethane (10 mL) was added SOCl2 (120 mg). After the mixture was stirred at room temperature for 2 hours, it was concentrated and used for the next step without further purification. MS (m/z): 184 (M+1)+.
Quantity
17 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[CH2:10]O.O=S(Cl)[Cl:14]>ClCCl>[Cl:14][CH2:10][C:2]1[S:1][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
17 mg
Type
reactant
Smiles
S1C(=CC2=NC=CC=C21)CO
Name
Quantity
120 mg
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC1=CC2=NC=CC=C2S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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